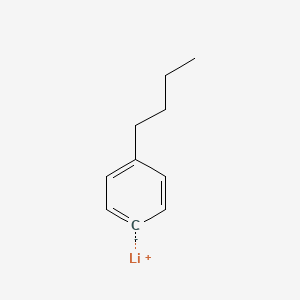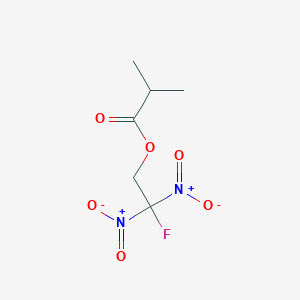
2-Fluoro-2,2-dinitroethyl 2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2-methyl-, 2-fluoro-2,2-dinitroethyl ester is a chemical compound with the molecular formula C6H9FN2O6 This compound is known for its unique structure, which includes a propanoic acid backbone with a 2-methyl group, a 2-fluoro group, and a 2,2-dinitroethyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-methyl-, 2-fluoro-2,2-dinitroethyl ester typically involves esterification reactions. One common method involves the reaction of 2-fluoro-2,2-dinitroethanol with 2-methylpropanoic acid in the presence of a strong acid catalyst. The reaction is carried out under controlled temperature conditions to ensure the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2-methyl-, 2-fluoro-2,2-dinitroethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and other oxidation products.
Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of different derivatives.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the ester bond is broken and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amino derivatives and reduced esters.
Substitution: Various substituted esters and alcohols.
Aplicaciones Científicas De Investigación
Propanoic acid, 2-methyl-, 2-fluoro-2,2-dinitroethyl ester has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialized materials and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of propanoic acid, 2-methyl-, 2-fluoro-2,2-dinitroethyl ester involves its interaction with molecular targets and pathways. The compound’s ester group can undergo hydrolysis, releasing the active 2-fluoro-2,2-dinitroethanol, which can interact with various enzymes and proteins. The nitro groups may also participate in redox reactions, affecting cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Propanoic acid, 2-methyl-, ethyl ester: Similar ester structure but lacks the fluoro and dinitro groups.
Propanoic acid, 2-methyl-, 2-phenylethyl ester: Contains a phenylethyl group instead of the fluoro and dinitro groups.
Propanoic acid, 2-methyl-, heptyl ester: Features a longer alkyl chain without the fluoro and dinitro groups.
Uniqueness
Propanoic acid, 2-methyl-, 2-fluoro-2,2-dinitroethyl ester is unique due to the presence of both fluoro and dinitro groups, which impart distinct chemical properties and reactivity. These functional groups make it a valuable compound for specific applications in research and industry.
Propiedades
Número CAS |
102407-96-5 |
|---|---|
Fórmula molecular |
C6H9FN2O6 |
Peso molecular |
224.14 g/mol |
Nombre IUPAC |
(2-fluoro-2,2-dinitroethyl) 2-methylpropanoate |
InChI |
InChI=1S/C6H9FN2O6/c1-4(2)5(10)15-3-6(7,8(11)12)9(13)14/h4H,3H2,1-2H3 |
Clave InChI |
IPYXLIOKEQVIHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)OCC([N+](=O)[O-])([N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(5-Methyl-1,2-oxazol-3-yl)-8-(pyridin-4-yl)-8,9-dihydrobenzo[7,8]chromeno[2,3-c]pyrrole-7,10-dione](/img/structure/B14081403.png)
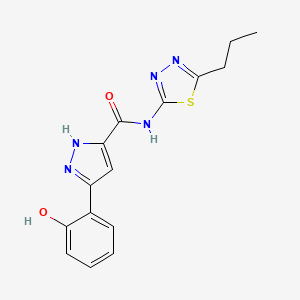
![3-[[[3-[[[(1,1-Dimethylethoxy)carbonyl]amino]methyl]-5-methyl-1-oxohexyl]amino]methyl]-5-methyl-hexanoicAcidPhenylmethylEster](/img/structure/B14081428.png)
![N,N'-Bis(aminoiminomethyl)-4-O-[2-O-(2-deoxy-2-methylamino-alpha-L-glucopyranosyl)-3-C-formyl-alpha-L-lyxofuranosyl]-D-streptamine](/img/structure/B14081430.png)

![1-[4-(Benzyloxy)phenyl]-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14081435.png)
![2,5-Dichloro-N-(7-oxo-4-phenylamino-7H-benzo[e]perimidin-6-yl)benzamide](/img/structure/B14081441.png)
![N-[2-(3-Nitrophenoxy)ethyl]aniline](/img/structure/B14081451.png)
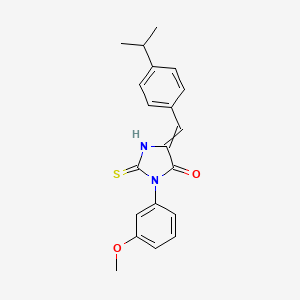
![[3-(Difluoromethoxymethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B14081455.png)
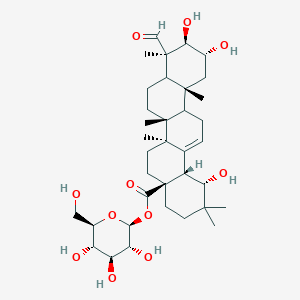
![8,16-Diazapentacyclo[7.7.4.0^{1,9}.0^{2,7}.0^{10,15}]icosa-2,4,6,10(15),11,13-hexaene](/img/structure/B14081478.png)
